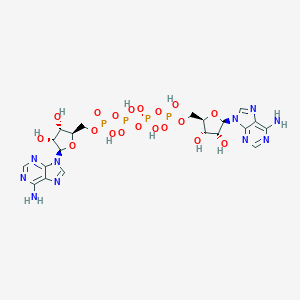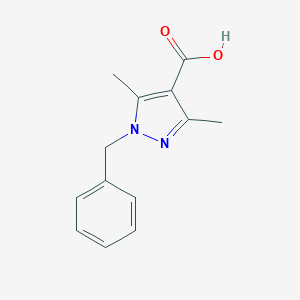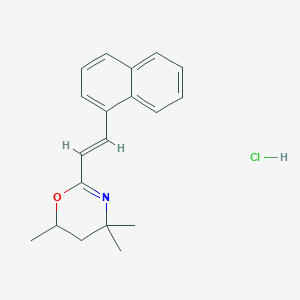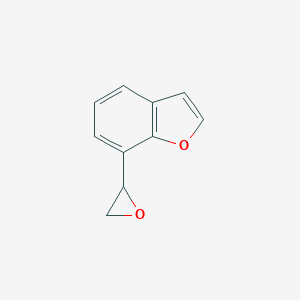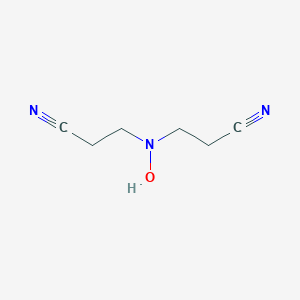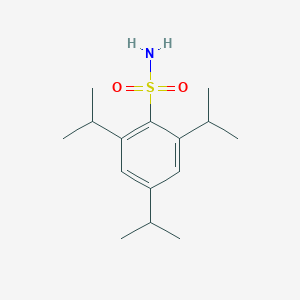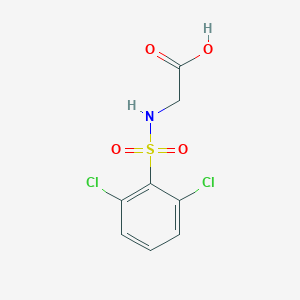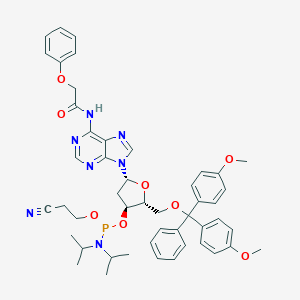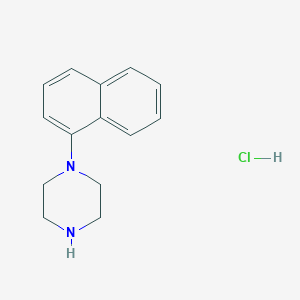
1-(1-Naphthyl)piperazine hydrochloride
説明
Synthesis Analysis
The synthesis of “1-(1-Naphthyl)piperazine hydrochloride” involves chemical processes that yield the compound through a series of reactions. While specific synthesis methods for “1-(1-Naphthyl)piperazine hydrochloride” were not detailed in the found literature, related compounds have been synthesized through reactions involving naphthylamine hydrochlorides and diethanolamine hydrochloride, leading to the production of naphthylpiperazines. These processes often involve steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis to achieve the desired product (Červená et al., 1975).
Molecular Structure Analysis
The molecular structure of “1-(1-Naphthyl)piperazine hydrochloride” includes a naphthyl group attached to a piperazine ring, which is a significant factor in its interaction with serotonin receptors. The structure is crucial for its binding affinity and its agonistic or antagonistic properties on central and peripheral serotonin receptors. This interaction is evidenced by its effects on serotonin turnover and serum corticosterone concentrations in in vivo studies, suggesting activation of central serotonin receptors while behaving antagonistically at peripheral receptors (Fuller et al., 1986).
Chemical Reactions and Properties
“1-(1-Naphthyl)piperazine hydrochloride” undergoes various chemical reactions, indicating its versatility in chemical synthesis and potential for forming complex compounds. The reactions it undergoes, such as those with thiols to form N,S-substituted compounds, highlight its reactive nature and potential for further modification and application in creating new chemical entities with diverse biological activities. These properties are explored in the synthesis and characterization of novel compounds, demonstrating its utility in chemical research (Ibiş et al., 2015).
Physical Properties Analysis
The physical properties of “1-(1-Naphthyl)piperazine hydrochloride”, such as solubility, melting point, and stability, are essential for its application and handling in research and potential therapeutic uses. While specific details on the physical properties were not found in the available literature, such properties are critical for determining the compound's suitability for various experimental and therapeutic contexts.
Chemical Properties Analysis
The chemical properties of “1-(1-Naphthyl)piperazine hydrochloride”, including its reactivity, pharmacological effects, and interactions with biological molecules, make it a compound of interest for scientific research. Its ability to interact with serotonin receptors, affecting serotonin turnover and impacting behavioral and physiological responses, highlights its chemical and pharmacological significance (Fuller et al., 1986).
科学的研究の応用
General Use
- Scientific Field : Biochemistry and Pharmacology
- Summary of Application : “1-(1-Naphthyl)piperazine hydrochloride” is known to act as a 5-HT1 serotonin receptor agonist and a 5-HT2 serotonin receptor antagonist . This means it can stimulate 5-HT1 receptors and block 5-HT2 receptors, which are types of receptors in the brain that respond to the neurotransmitter serotonin.
- Methods of Application/Experimental Procedures : The compound is typically used in vitro (in a controlled environment outside of a living organism) in research. It can be applied to various biological samples to study its effects on serotonin receptors .
- Results/Outcomes : The activation and blocking of serotonin receptors by this compound can have various effects on biological systems, depending on the specific context of the experiment .
Specific Application
- Scientific Field : Neuropharmacology
- Summary of Application : In one study, “1-(1-Naphthyl)piperazine hydrochloride” was used to study its effects on the behavior of squirrel monkeys .
- Methods of Application/Experimental Procedures : The compound was administered to squirrel monkeys at doses of 0.3–1.0 mg/kg. The monkeys’ behavior under fixed-interval schedules of presentation of food was then observed .
- Results/Outcomes : The study found that “1-(1-Naphthyl)piperazine hydrochloride” blocked the decrease in responding caused by DOB (a 5-HT2 agonist), suggesting it may have potential use in modulating behaviors related to serotonin receptor activity .
Application in Neuropharmacology
- Scientific Field : Neuropharmacology
- Summary of Application : “1-(1-Naphthyl)piperazine hydrochloride” has been found to have high affinity for tritiated serotonin, tritiated LSD (lysergic acid diethylamide), and tritiated spiperone binding sites in rat brain cortex in vitro .
- Methods of Application/Experimental Procedures : The compound is typically used in vitro and administered at doses of 3-30 mg/kg .
- Results/Outcomes : It has been observed that “1-(1-Naphthyl)piperazine hydrochloride” can decrease 5-hydroxyindoleacetic acid (5-HIAA) concentration in the whole brain .
Application in Biochemistry
- Scientific Field : Biochemistry
- Summary of Application : “1-(1-Naphthyl)piperazine hydrochloride” is a serotonergic ligand which could bind nonselectively with multiple serotonin (5-HT) receptors . The serotonin receptors have been involved in many biological and neurological processes, such as aggression, anxiety, cognition, learning, memory, and mood .
- Methods of Application/Experimental Procedures : In vitro, “1-(1-Naphthyl)piperazine hydrochloride” binds to human 5-HT6 (h5-HT6) serotonin receptors with a Ki of 120 nM . In rat cortical membranes, it inhibited the activity of 5-HT1 and 5-HT2 with IC50 values of 6 and 1 nM, respectively .
- Results/Outcomes : “1-(1-Naphthyl)piperazine hydrochloride” also blocked contraction in the rat fundus induced by either 5-HT or tryptamine with an IC50 of 1 nM .
Application in Neuropharmacology
- Scientific Field : Neuropharmacology
- Summary of Application : “1-(1-Naphthyl)piperazine hydrochloride” has been found to have high affinity for tritiated serotonin, tritiated LSD (lysergic acid diethylamide), and tritiated spiperone binding sites in rat brain cortex in vitro .
- Methods of Application/Experimental Procedures : The compound is typically used in vitro and administered at doses of 3-30 mg/kg .
- Results/Outcomes : It has been observed that “1-(1-Naphthyl)piperazine hydrochloride” can decrease 5-hydroxyindoleacetic acid (5-HIAA) concentration in the whole brain .
Application in Biochemistry
- Scientific Field : Biochemistry
- Summary of Application : “1-(1-Naphthyl)piperazine hydrochloride” is a serotonergic ligand which could bind nonselectively with multiple serotonin (5-HT) receptors . The serotonin receptors have been involved in many biological and neurological processes, such as aggression, anxiety, cognition, learning, memory, and mood .
- Methods of Application/Experimental Procedures : In vitro, “1-(1-Naphthyl)piperazine hydrochloride” binds to human 5-HT6 (h5-HT6) serotonin receptors with a Ki of 120 nM . In rat cortical membranes, it inhibited the activity of 5-HT1 and 5-HT2 with IC50 values of 6 and 1 nM, respectively .
- Results/Outcomes : “1-(1-Naphthyl)piperazine hydrochloride” also blocked contraction in the rat fundus induced by either 5-HT or tryptamine with an IC50 of 1 nM .
Safety And Hazards
特性
IUPAC Name |
1-naphthalen-1-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908803 | |
| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Naphthyl)piperazine hydrochloride | |
CAS RN |
104113-71-5 | |
| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104113-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



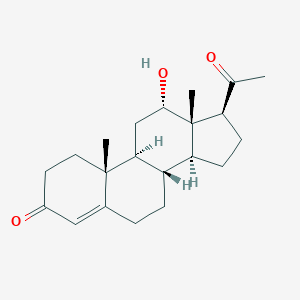
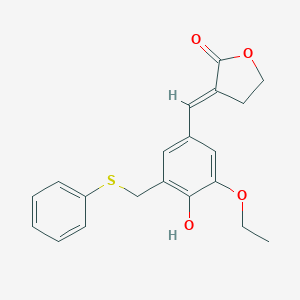
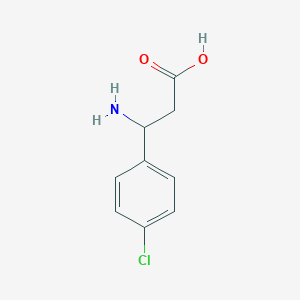
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
